molecular formula C12H19N3 B2486719 (1R,2R)-2-N-(6-Methylpyridin-2-yl)cyclohexane-1,2-diamine CAS No. 1909287-69-9

(1R,2R)-2-N-(6-Methylpyridin-2-yl)cyclohexane-1,2-diamine

Cat. No.: B2486719
CAS No.: 1909287-69-9
M. Wt: 205.305
InChI Key: VWAAFHGBCXJUPN-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-N-(6-Methylpyridin-2-yl)cyclohexane-1,2-diamine, also known as JNJ-40411813, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of cyclohexane diamines and has a unique chemical structure that makes it a promising candidate for various biomedical applications.

Scientific Research Applications

  • Optical Materials Application : The chiral organic ligands derived from (1R,2R)-2-N-(6-Methylpyridin-2-yl)cyclohexane-1,2-diamine have been used to construct chiral mononuclear and one-dimensional cadmium(II) complexes. These complexes exhibit luminescent properties, indicating potential applications as optical materials. Their powder second-harmonic generation (SHG) efficiency measurement shows significant SHG efficiency, about 0.3 and 0.45 times that of KDP (Cheng et al., 2013).

  • Organocatalysts in Synthesis : N,N′-dialkylated derivatives of (1R,2R)-cyclohexane-1,2-diamine have been synthesized and used as organocatalysts. They facilitate the synthesis of α-hydroxy γ-keto esters from arenes, chlorooxoacetates, and ketones, as well as acting as chiral ligands in certain chemical reactions (Tsygankov et al., 2016).

  • Asymmetric Henry Reaction Catalysts : Novel chiral diamines, including (1R,2R)-N-monoalkylcyclohexane-1,2-diamines, have been synthesized and applied in the catalytic asymmetric Henry reaction. These reactions yielded β-nitroalcohol with high yield and good enantiomeric excess, indicating their efficacy as catalysts in producing chiral compounds (Liu et al., 2014).

  • Crystal Structure Analysis : The compound N, N'-Bis(3-nitrophenylmethylene)cyclohexane-1,2-diamine, a derivative of (1R,2R)-cyclohexane-1,2-diamine, has been synthesized and characterized. This analysis provided insights into the crystal structure and interactions of such compounds, which are important for understanding their behavior in various applications (Guillaume et al., 2017).

  • Host-Guest Chemistry for Purification : Derivatives of (1R,2R)-cyclohexane-1,2-diamine have been employed for the purification of various pyridine mixtures through host–guest chemistry. This showcases their potential in separation processes and purification techniques (Barton et al., 2020).

Properties

IUPAC Name

(1R,2R)-2-N-(6-methylpyridin-2-yl)cyclohexane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-9-5-4-8-12(14-9)15-11-7-3-2-6-10(11)13/h4-5,8,10-11H,2-3,6-7,13H2,1H3,(H,14,15)/t10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAAFHGBCXJUPN-GHMZBOCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2CCCCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)N[C@@H]2CCCC[C@H]2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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